

Spectral data for 2,4-Dichloropyridine including NMR and IR

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Compound of Interest

Compound Name: 2,4-Dichloropyridine

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Spectral Data of 2,4-Dichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **2,4-dichloropyridine**. The information is presented to support research, development, and quality control activities where this compound is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **2,4-dichloropyridine**. Both ^1H and ^{13}C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms within the molecule.

^1H NMR Spectral Data

The proton NMR spectrum of **2,4-dichloropyridine** exhibits signals corresponding to the three aromatic protons. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the chlorine substituents, leading to a distinct downfield shift.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-6	8.25	d	5.5
H-5	7.25	dd	5.5, 1.8
H-3	7.40	d	1.8

Note: Data is predicted and compiled from typical values for similar structures. Actual experimental values may vary based on solvent and concentration.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The signals are assigned based on the electronic environment of each carbon atom.

Carbon Assignment	Chemical Shift (δ) ppm
C-2	152.5
C-4	145.0
C-6	150.0
C-3	124.0
C-5	121.5

Note: Data is predicted and compiled from typical values for similar structures. Actual experimental values may vary based on solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups and vibrational modes of the **2,4-dichloropyridine** molecule. The spectrum is characterized by absorptions corresponding to C-H, C=C, C=N, and C-Cl bond vibrations.

Frequency (cm ⁻¹)	Vibrational Mode	Intensity
3100-3000	Aromatic C-H Stretch	Medium
1580-1550	C=C/C=N Ring Stretch	Strong
1450-1400	C=C/C=N Ring Stretch	Strong
1100-1000	C-H in-plane bending	Medium
850-750	C-Cl Stretch	Strong
750-650	C-H out-of-plane bending	Strong

Note: Data is compiled from typical values for halogenated pyridines.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectral data.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of **2,4-dichloropyridine** for ¹H NMR and 50-100 mg for ¹³C NMR.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
- For a precise chemical shift reference, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
- Cap the NMR tube securely and label it appropriately.

Instrument Parameters (¹H NMR):

- Spectrometer: 300 MHz or higher field strength.
- Pulse Sequence: Standard single-pulse sequence.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.
- Spectral Width: 0-15 ppm.

Instrument Parameters (^{13}C NMR):

- Spectrometer: 75 MHz or higher.
- Pulse Sequence: Standard single-pulse with proton decoupling.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.
- Spectral Width: 0-200 ppm.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to achieve a flat baseline.
- Calibrate the chemical shift axis using the solvent peak or TMS.
- For ^1H NMR, integrate the signals to determine the relative proton ratios.

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small drop of liquid **2,4-dichloropyridine** directly onto the ATR crystal.

- If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.

Instrument Parameters (FT-IR):

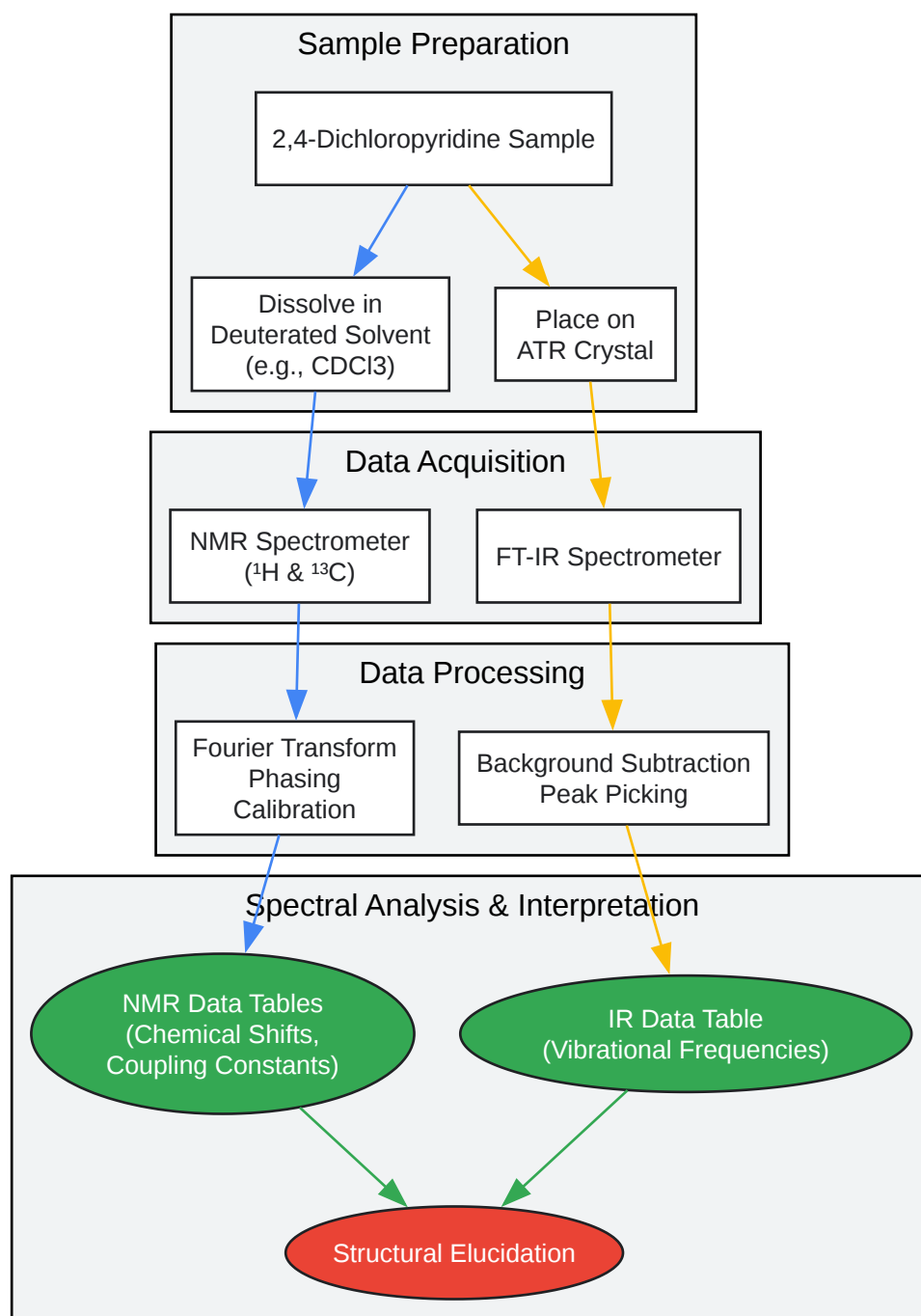
- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly used.^[1]
- Technique: Attenuated Total Reflectance (ATR) using a DuraSamplIR II accessory is a common method for liquid and solid samples.^[1]
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing:

- Perform a background scan with a clean, empty ATR crystal.
- Acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the significant absorption peaks.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for acquiring and analyzing the spectral data of **2,4-dichloropyridine**.



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Workflow for Spectral Data Acquisition and Analysis.

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References

- 1. 2,4-Dichloropyrimidine(3934-20-1) ¹H NMR [m.chemicalbook.com]
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